Cas no 378199-88-3 (3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
378199-88-3 structure
Product Name:3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:378199-88-3
MF:C15H22N4O3S
MW:338.425181865692
CID:5996564
PubChem ID:3146358
Update Time:2025-05-20

3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7-(3-methylbutyl)-8-[(1-methyl-2-oxopropyl)thio]-
    • 7-isopentyl-3-methyl-8-[(1-methyl-2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione
    • F1167-0061
    • Z223824616
    • AKOS000723836
    • SR-01000497401
    • 378199-88-3
    • SR-01000497401-1
    • UPCMLD0ENAT5731343:001
    • AB00673520-01
    • 3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
    • AKOS016336760
    • AKOS005750785
    • Inchi: 1S/C15H22N4O3S/c1-8(2)6-7-19-11-12(18(5)14(22)17-13(11)21)16-15(19)23-10(4)9(3)20/h8,10H,6-7H2,1-5H3,(H,17,21,22)
    • InChI Key: FBAWACMDJQOWIO-UHFFFAOYSA-N
    • SMILES: N1(CCC(C)C)C2=C(N(C)C(=O)NC2=O)N=C1SC(C)C(=O)C

Computed Properties

  • Exact Mass: 338.14126175g/mol
  • Monoisotopic Mass: 338.14126175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 9.44±0.70(Predicted)

3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-yl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Introduction to CAS No. 378199-88-3: 3-Methyl-7-(3-Methylbutyl)-8-(3-Oxobutan-2-Yl)Sulfanyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione

The compound CAS No. 378199-88-3, also known as 3-Methyl-7-(3-Methylbutyl)-8-(3-Oxobutan-2-Yl)Sulfanyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of purine derivatives, which are well-known for their roles in various biological processes and their applications in therapeutic agents.

Purine derivatives have been extensively studied due to their structural versatility and ability to interact with a wide range of biological targets. The sulfanyl group in this compound adds further complexity and potential bioactivity by introducing sulfur-based interactions, which are often associated with antioxidant properties and metal-chelating abilities. Recent studies have highlighted the importance of sulfur-containing compounds in modulating cellular responses and mitigating oxidative stress.

The molecular structure of CAS No. 378199-88-3 is characterized by a purine ring system with multiple substituents. The methyl group at position 3 and the (3-methylbutyl) group at position 7 contribute to the molecule's hydrophobicity and stability. Additionally, the (3-oxobutan-2-Yl)sulfanyl group at position 8 introduces a ketone functionality that may participate in hydrogen bonding or other non-covalent interactions within biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic properties of such compounds more accurately. Studies suggest that CAS No. 378199-88-3 may exhibit favorable absorption profiles due to its balanced hydrophilic-hydrophobic nature. Furthermore, its tetrahydro-purine backbone could enhance its ability to penetrate cellular membranes and interact with intracellular targets.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways to optimize the yield and purity of CAS No. 378199-88-3, including the use of microwave-assisted synthesis and continuous flow reactors. These methods not only improve efficiency but also reduce environmental impact compared to conventional batch processes.

In terms of biological activity, CAS No. 378199-88-3 has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

Moreover, recent research has focused on the antioxidant properties of this compound due to its sulfanyl group's redox activity. Experimental data indicate that CAS No. 378199-88-

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